molecular formula C17H27IN2O2 B14452143 Piperidinium, 2-(((2,6-dimethylphenyl)amino)carbonyl)-1-(2-hydroxyethyl)-1-methyl-, iodide, (+-)- CAS No. 78289-20-0

Piperidinium, 2-(((2,6-dimethylphenyl)amino)carbonyl)-1-(2-hydroxyethyl)-1-methyl-, iodide, (+-)-

Cat. No.: B14452143
CAS No.: 78289-20-0
M. Wt: 418.3 g/mol
InChI Key: NBXLEBLTPDQQJV-UHFFFAOYSA-N
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Description

Piperidinium, 2-(((2,6-dimethylphenyl)amino)carbonyl)-1-(2-hydroxyethyl)-1-methyl-, iodide, (±)- is a complex organic compound that belongs to the class of piperidinium salts. These compounds are known for their diverse applications in various fields, including pharmaceuticals, materials science, and biological research. The unique structure of this compound, featuring a piperidinium core with specific functional groups, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidinium, 2-(((2,6-dimethylphenyl)amino)carbonyl)-1-(2-hydroxyethyl)-1-methyl-, iodide, (±)- typically involves the reaction of piperidine with 2,6-dimethylphenyl isocyanate, followed by the introduction of a hydroxyethyl group and subsequent methylation. The final step involves the addition of iodide to form the iodide salt. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out under inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Piperidinium, 2-(((2,6-dimethylphenyl)amino)carbonyl)-1-(2-hydroxyethyl)-1-methyl-, iodide, (±)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyethyl group.

    Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve the use of halide salts under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group results in the formation of a carbonyl compound, while substitution of the iodide ion with chloride yields the corresponding chloride salt.

Scientific Research Applications

Piperidinium, 2-(((2,6-dimethylphenyl)amino)carbonyl)-1-(2-hydroxyethyl)-1-methyl-, iodide, (±)- has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of materials with specific properties, such as ionic liquids and polymers.

Mechanism of Action

The mechanism of action of piperidinium, 2-(((2,6-dimethylphenyl)amino)carbonyl)-1-(2-hydroxyethyl)-1-methyl-, iodide, (±)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of key metabolic enzymes.

Comparison with Similar Compounds

Similar Compounds

    Pyridinium Salts: These compounds share a similar structure with piperidinium salts but have a pyridine ring instead of a piperidine ring.

    Quaternary Ammonium Salts: These compounds have a similar cationic structure but differ in the nature of the substituents attached to the nitrogen atom.

Uniqueness

Piperidinium, 2-(((2,6-dimethylphenyl)amino)carbonyl)-1-(2-hydroxyethyl)-1-methyl-, iodide, (±)- is unique due to its specific functional groups and the presence of the iodide ion. These features contribute to its distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

78289-20-0

Molecular Formula

C17H27IN2O2

Molecular Weight

418.3 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-1-(2-hydroxyethyl)-1-methylpiperidin-1-ium-2-carboxamide;iodide

InChI

InChI=1S/C17H26N2O2.HI/c1-13-7-6-8-14(2)16(13)18-17(21)15-9-4-5-10-19(15,3)11-12-20;/h6-8,15,20H,4-5,9-12H2,1-3H3;1H

InChI Key

NBXLEBLTPDQQJV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2CCCC[N+]2(C)CCO.[I-]

Origin of Product

United States

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